molecular formula C9H6N2O4 B095508 5-Nitroindole-2-carboxylic acid CAS No. 16730-20-4

5-Nitroindole-2-carboxylic acid

Cat. No. B095508
CAS RN: 16730-20-4
M. Wt: 206.15 g/mol
InChI Key: LHFOJSCXLFKDIR-UHFFFAOYSA-N
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Patent
US06380230B1

Procedure details

13 g of ethyl 5-nitro-2-indolecarboxylate are placed in 200 ml of EtOH and the solution is treated for 12 hours with 15 g of 30% NaOH solution. After evaporation of the solvent, the residue is acidified with concentrated HCl and then filtered to give 10.8 g of the expected compound.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8]([C:13]([O:15]CC)=[O:14])=[CH:7]2)([O-:3])=[O:2].[OH-].[Na+]>CCO>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8]([C:13]([OH:15])=[O:14])=[CH:7]2)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=C(NC2=CC1)C(=O)OCC
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C=C(NC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.